Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate
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Overview
Description
Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a chloroacetyl group and a chlorophenyl group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with chloroacetyl chloride to form the intermediate 2-chloro-N-(2-chlorobenzyl)acetamide.
Coupling Reaction: The intermediate is then coupled with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloroacetyl group to an alcohol or amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate can be compared with similar compounds such as:
Ethyl (3R)-3-[(2-bromoacetyl)amino]-3-(2-bromophenyl)propanoate: Similar structure but with bromine atoms instead of chlorine.
Ethyl (3R)-3-[(2-fluoroacetyl)amino]-3-(2-fluorophenyl)propanoate: Similar structure but with fluorine atoms instead of chlorine.
The uniqueness of this compound lies in its specific combination of chloroacetyl and chlorophenyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-2-19-13(18)7-11(16-12(17)8-14)9-5-3-4-6-10(9)15/h3-6,11H,2,7-8H2,1H3,(H,16,17)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAHPRHPOSDRKU-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1Cl)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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